

Application Notes and Protocols: 1,2,5-Thiadiazole Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 1,2,5-Thiadiazole

Cat. No.: B1195012

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The **1,2,5-thiadiazole** scaffold is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.^{[1][2][3]} Its unique electronic properties and ability to act as a bioisostere for other chemical groups make it a versatile building block in drug design.^[3] Derivatives of **1,2,5-thiadiazole** have demonstrated a wide range of pharmacological activities, including applications in neurodegenerative diseases, oncology, and inflammatory disorders.^{[1][3][4]} This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols relevant to the study of **1,2,5-thiadiazole** derivatives.

Applications in Medicinal Chemistry

The structural and electronic characteristics of the **1,2,5-thiadiazole** ring allow for its derivatives to interact with various biological targets, leading to a broad spectrum of therapeutic applications.

Muscarinic Receptor Agonists for Neurodegenerative Diseases

1,2,5-Thiadiazole derivatives have been extensively investigated as potent and selective muscarinic M1 receptor agonists.^[5] The M1 muscarinic acetylcholine receptor is a key target in the development of treatments for Alzheimer's disease and other neurodegenerative disorders.^[6] Compounds like xanomeline, which contains a thiadiazole moiety, have shown promise in

clinical trials for Alzheimer's disease by reducing psychotic symptoms.[6][7] The thiadiazole ring in these compounds often serves as a crucial pharmacophoric element, participating in receptor activation.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the thiadiazole ring can significantly impact potency and selectivity.[5][8]

Anticancer Agents

The thiadiazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3][9] These derivatives can induce apoptosis, inhibit cell proliferation, and target specific pathways involved in cancer progression.[10][11] For example, certain sulfur-substituted anthra[1,2-c][3][5][8]thiadiazole-6,11-diones have shown significant activity against leukemia and prostate cancer cell lines.[3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with intracellular targets.[3][9]

Enzyme Inhibitors

1,2,5-Thiadiazole derivatives have been developed as potent inhibitors of various enzymes implicated in disease. A notable example is the inhibition of α/β -hydrolase domain 6 (ABHD6), a therapeutic target for inflammatory and metabolic disorders.[2][4] Carbamate derivatives of **1,2,5-thiadiazole** have been identified as potent and irreversible inhibitors of human ABHD6, demonstrating high selectivity over other related enzymes.[2][4] This highlights the potential of the **1,2,5-thiadiazole** scaffold in designing selective enzyme inhibitors for various therapeutic indications.

Data Presentation: Biological Activity of 1,2,5-Thiadiazole Derivatives

The following tables summarize quantitative data for various **1,2,5-thiadiazole** derivatives across different therapeutic targets.

Table 1: Muscarinic M1 Receptor Agonist Activity

| Compound ID | Structure | Target | Activity (IC50, nM) | Reference |
|-------------|--|------------------------|---------------------|----------------------|
| 17d | Butyloxy-1,2,5-thiadiazole aceclidine analogue | M1 Muscarinic Receptor | 6.5 | [12] |
| 18d | Butylthio-1,2,5-thiadiazole aceclidine analogue | M1 Muscarinic Receptor | 2.9 | [12] |
| 14 | 3-(4-(Methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine | M1 Muscarinic Receptor | 2.5 | [12] |
| 15 | 3-(4-(Propylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine | M1 Muscarinic Receptor | 4.4 | [12] |

Table 2: Anticancer Activity (GI50 Values in μM)

| Compound ID | Cell Line | Cancer Type | GI50 (μM) | Reference |
|-----------------|-----------------|-----------------------|-------------|-----------|
| NSC763968 | Leukemia | Leukemia | 0.18 - 1.45 | [3] |
| Prostate Cancer | Prostate Cancer | 0.18 - 1.45 | [3] | |
| Ovarian Cancer | Ovarian Cancer | 0.20 - 5.68 | [3] | |
| Compound 3e | HeLa | Cervical Carcinoma | 0.70 | [3] |
| U2OS | Osteosarcoma | 0.69 | [3] | |

Table 3: Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | Disease Area | Activity (IC50, nM) | Reference |
|-------------|---------------|---|---------------------|-----------|
| JZP-430 | human ABHD6 | Inflammation, Metabolic Disorders | 44 | [2][4] |
| 11g | SHP2 | Cancer | 2110 | [13] |

Experimental Protocols

General Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazoles

This protocol describes a general method for the synthesis of **1,2,5-thiadiazoles** from an aliphatic α -diamine.[\[14\]](#)

Materials:

- Aliphatic α -diamine dihydrochloride (e.g., 2,3-diaminobutane dihydrochloride)
- Sulfur monochloride (S_2Cl_2) or sulfur dichloride (SCl_2)
- Dimethylformamide (DMF)

- Water
- Petroleum ether
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve the aliphatic α -diamine dihydrochloride (1 equivalent) in DMF.
- Slowly add sulfur monochloride or sulfur dichloride (4 equivalents) to the solution at a temperature of 25-30°C.
- Stir the resulting mixture for two hours at room temperature.
- Add water to the reaction mixture to quench the reaction.
- Perform steam distillation on the aqueous mixture.
- Make the steam distillate basic with dilute sodium hydroxide.
- Extract the basic solution with petroleum ether (3 times).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure and purify the crude product by distillation to obtain the 3,4-disubstituted-**1,2,5-thiadiazole**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of **1,2,5-thiadiazole** derivatives on cancer cell lines.

Materials:

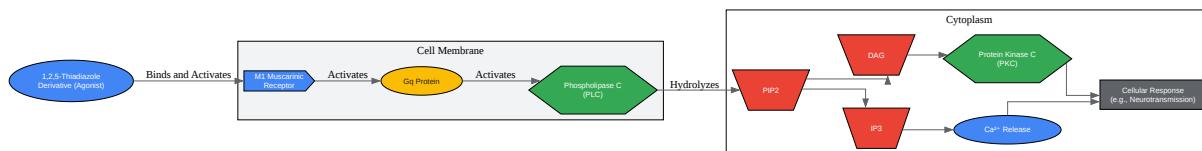
- Human cancer cell line (e.g., HeLa, U2OS)
- Complete growth medium (e.g., DMEM with 10% FBS)

- **1,2,5-Thiadiazole** derivative stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader

Procedure:

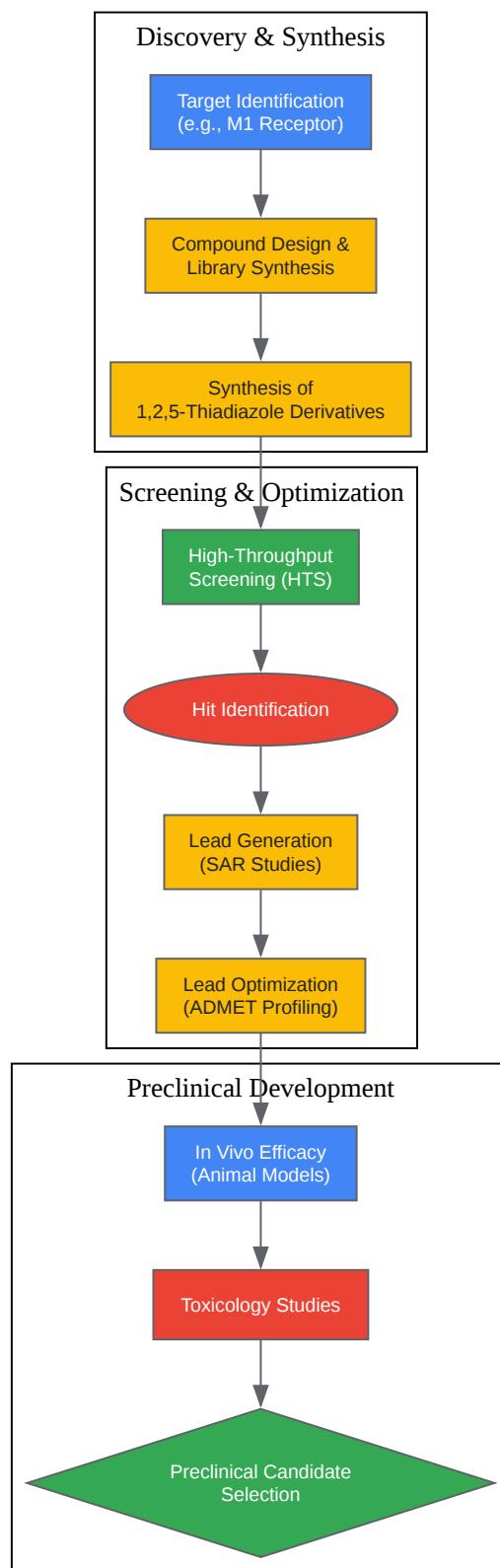
- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of the **1,2,5-thiadiazole** derivative in the complete growth medium.
- After 24 hours, remove the medium from the wells and add 100 μ L of the serially diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).

Visualizations



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Caption: Muscarinic M1 Receptor Signaling Pathway Activated by a **1,2,5-Thiadiazole** Agonist.



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Caption: General Drug Discovery Workflow for **1,2,5-Thiadiazole** Derivatives.

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